molecular formula C16H15ClN2O3 B12124945 Urea, N-(4-chlorophenyl)-N'-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]- CAS No. 356576-21-1

Urea, N-(4-chlorophenyl)-N'-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-

Cat. No.: B12124945
CAS No.: 356576-21-1
M. Wt: 318.75 g/mol
InChI Key: TWIBYCAQBCSMCF-UHFFFAOYSA-N
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Description

This compound features a urea core substituted with a 4-chlorophenyl group and a (2,3-dihydro-1,4-benzodioxin-2-yl)methyl moiety. The benzodioxin ring contributes to its rigidity and lipophilicity, while the urea group enables hydrogen bonding, critical for interactions in biological systems.

Properties

CAS No.

356576-21-1

Molecular Formula

C16H15ClN2O3

Molecular Weight

318.75 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)urea

InChI

InChI=1S/C16H15ClN2O3/c17-11-5-7-12(8-6-11)19-16(20)18-9-13-10-21-14-3-1-2-4-15(14)22-13/h1-8,13H,9-10H2,(H2,18,19,20)

InChI Key

TWIBYCAQBCSMCF-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CNC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N-(4-chlorophenyl)-N’-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]- typically involves the reaction of 4-chloroaniline with an isocyanate derivative of the benzodioxin compound. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and ensuring environmental compliance.

Chemical Reactions Analysis

Types of Reactions

Urea, N-(4-chlorophenyl)-N’-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its chemical properties.

    Reduction: Reduction reactions can be used to remove specific functional groups or to alter the compound’s reactivity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted urea compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, urea derivatives are often studied for their potential as enzyme inhibitors or as ligands for receptor binding. The presence of the chlorophenyl and benzodioxin groups may enhance the compound’s affinity for specific biological targets.

Medicine

In medicine, compounds like Urea, N-(4-chlorophenyl)-N’-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]- are investigated for their potential therapeutic effects. They may exhibit anti-inflammatory, antimicrobial, or anticancer activities.

Industry

Industrially, this compound can be used in the formulation of specialty chemicals, including agrochemicals and polymers. Its unique properties may contribute to the development of new materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of Urea, N-(4-chlorophenyl)-N’-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Structural Isomers and Positional Variants

  • Y203-7058 (N-(4-chlorophenyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)urea) Structure: Benzodioxin substitution at position 6 instead of 2. Properties: Molecular formula C₁₅H₁₃ClN₂O₃ (304.73 g/mol).
  • G418-0405 (N-[(4-chlorophenyl)(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)urea) Structure: Incorporates a phenyl-oxadiazole group, increasing molecular complexity. Properties: Molecular weight 462.89 g/mol (C₂₄H₁₉ClN₄O₄).

Functional Group Replacements

  • Sulfamide Derivatives (e.g., N-((2,3-dihydrobenzo[1,4]dioxin-2-yl)methyl)-N-methylsulfamide)

    • Structure : Replaces urea with sulfamide (-SO₂NH-).
    • Properties : Melting points 76–103°C; [α]D values indicate chirality.
    • Activity : Exhibits anticonvulsant effects, suggesting sulfamide’s superior metabolic stability over urea in neurological applications .
  • Sulfonamide Derivatives (e.g., Compound 7l from ) Structure: Contains a sulfonamide linker and 3,5-dimethylphenyl group. Significance: Sulfonamide’s electron-withdrawing nature may enhance membrane penetration compared to urea .

Heterocyclic Ring Modifications

  • Urea, N-(5,6-dihydro-2-methyl-1,4-oxathiin-3-yl)-N'-(4-methylphenyl)
    • Structure : Benzodioxin replaced with oxathiin (oxygen replaced by sulfur).
    • Significance : Sulfur increases lipophilicity and may alter redox properties, influencing pharmacokinetics .

Non-Urea Derivatives with Shared Moieties

  • 1-(4-Chlorophenyl)-4-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]piperazine
    • Structure : Piperazine replaces urea, retaining chlorophenyl and benzodioxin groups.
    • Properties : Molecular formula C₁₉H₂₁ClN₂O₂ (352.84 g/mol).
    • Significance : Piperazine’s basicity may improve solubility in acidic environments, contrasting with urea’s neutrality .

Physicochemical Properties and Drug-Likeness

Compound Molecular Weight (g/mol) Key Groups Melting Point (°C) Activity
Target Urea Derivative ~304.73 Urea, benzodioxin N/A N/A
Y203-7058 304.73 Urea, benzodioxin-6-yl N/A Screening compound
G418-0405 462.89 Urea, oxadiazole N/A Antimicrobial lead
Sulfamide Derivative 273.34 Sulfamide, benzodioxin 76–103 Anticonvulsant
Chloroxuron 290.74 Urea, chlorophenoxy N/A Herbicidal

Biological Activity

Urea derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Urea, N-(4-chlorophenyl)-N'-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]- is notable for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C16H16ClN2O3
  • Molecular Weight : 320.76 g/mol
  • LogP : 4.13 (indicating lipophilicity)

The biological activity of urea derivatives often involves interaction with cellular targets such as enzymes and receptors. For the specific compound , preliminary studies suggest that it may exert its effects through:

  • Inhibition of Enzymatic Activity : Potential inhibition of key enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with specific receptors that regulate cell signaling pathways.

Antitumor Activity

Research indicates that urea derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, a related compound, N-(5-indanylsulfonyl)-N'-(4-chlorophenyl)urea , demonstrated significant cytotoxicity against human colon adenocarcinoma cells. The study highlighted that at cytotoxic concentrations, there was minimal inhibition of DNA and protein synthesis, suggesting a targeted mechanism rather than a generalized cytotoxic effect .

Antimicrobial Activity

Preliminary findings suggest that urea derivatives may possess antimicrobial properties. A study on structurally similar compounds indicated activity against drug-resistant strains of bacteria, including Staphylococcus aureus. The minimum inhibitory concentrations (MIC) for these compounds were found to be significantly lower than those for conventional antibiotics, indicating a potential for developing new antimicrobial agents .

Case Studies

StudyCompoundBiological ActivityFindings
1N-(5-indanylsulfonyl)-N'-(4-chlorophenyl)ureaAntitumorSignificant cytotoxicity in colon adenocarcinoma cells with minimal impact on normal cellular functions .
2Various urea derivativesAntimicrobialBroad-spectrum activity against resistant bacterial strains; MIC values lower than traditional antibiotics .

Research Findings

Recent studies have focused on the synthesis and evaluation of various urea derivatives for their biological activities. The following are key findings:

  • Cytotoxicity : Urea derivatives are being explored for their ability to induce apoptosis in cancer cells.
  • Antimicrobial Efficacy : Certain derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria.
  • Mechanistic Insights : Research is ongoing to elucidate the precise mechanisms by which these compounds exert their biological effects.

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